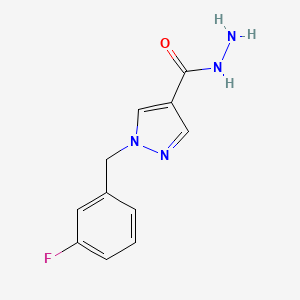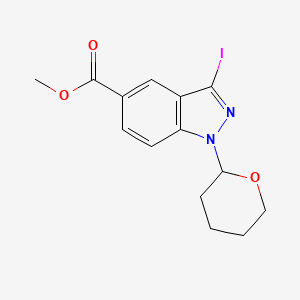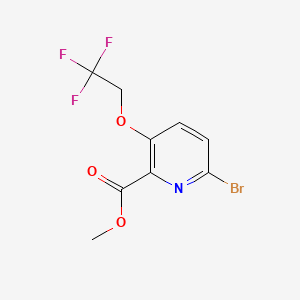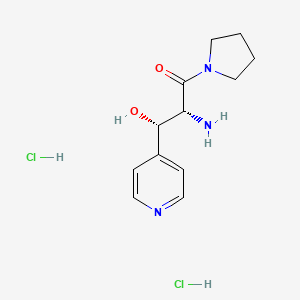
(4-Ethynylphenyl)(3-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethynylphenyl)(3-hydroxypiperidin-1-yl)methanone is an organic compound with the molecular formula C14H15NO2 It features a phenyl ring substituted with an ethynyl group and a piperidine ring substituted with a hydroxyl group, connected through a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)(3-hydroxypiperidin-1-yl)methanone typically involves the following steps:
Formation of the Ethynylphenyl Intermediate: The ethynyl group is introduced to the phenyl ring through a Sonogashira coupling reaction, where a phenyl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Hydroxypiperidinyl Intermediate: The piperidine ring is functionalized with a hydroxyl group through a nucleophilic substitution reaction.
Coupling of Intermediates: The two intermediates are coupled through a carbonylation reaction, where the ethynylphenyl and hydroxypiperidinyl groups are linked via a methanone bridge.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-pressure reactors for the Sonogashira coupling and carbonylation steps.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethynylphenyl)(3-hydroxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethynyl derivatives.
Applications De Recherche Scientifique
(4-Ethynylphenyl)(3-hydroxypiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Ethynylphenyl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, while the hydroxyl and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Hydroxypiperidin-1-yl)(4-methylphenyl)methanone
- (4-Ethylphenyl)(3-hydroxypiperidin-1-yl)methanone
- (4-Ethoxyphenyl)(3-hydroxypiperidin-1-yl)methanone
Uniqueness
(4-Ethynylphenyl)(3-hydroxypiperidin-1-yl)methanone is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with molecular targets. This makes it a valuable compound for developing targeted therapies and advanced materials.
Propriétés
IUPAC Name |
(4-ethynylphenyl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-11-5-7-12(8-6-11)14(17)15-9-3-4-13(16)10-15/h1,5-8,13,16H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELZAXXYWFURGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














